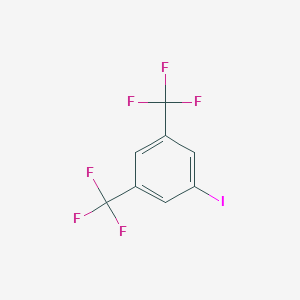

1-Iodo-3,5-bis(trifluoromethyl)benzene

Cat. No. B128866

:

328-73-4

M. Wt: 340 g/mol

InChI Key: VDPIZIZDKPFXLI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04347252

Procedure details

To a stirred solution of 3,5-bistrifluoromethyliodobenzene (which may be prepared as described by S. D. Ross et al, J. Amer. Chem. Soc. (1953), 75, 4967-4969; 340.1 g) in anhydrous diethylamine (665 ml), cooled to 10° C. and under an inert atmosphere, there were added successively copper (I) iodide (1.81 g) and dichlorobis(triphenylphosphine)palladium (3.51 g). 2-Propyn-1-ol (57.8 g) was then added dropwise over 20 minutes and the reaction mixture was then maintained, with stirring, at 25° to 30° C. for 4 hours. The reaction mixture was then maintained overnight, with stirring, at ambient temperature. The solvent was removed by evaporation under reduced pressure (water-pump) and the crystalline residue was partitioned between diethyl ether (670 ml) and water (200 ml). The ether layer was separated, washed with water (2×200 ml), dried over anhydrous sodium sulphate and evaporated under reduced pressure (water-pump). The solid residue thus obtained was distilled to give 1-(3,5-bistrifluoromethylphenyl)-prop-1-yn-3-ol, in the form of a white crystalline solid (231.7 g), m.p. 58°-60° C., b.p. 87°-91° C./1 mm Hg.

Name

copper (I) iodide

Quantity

1.81 g

Type

catalyst

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5](I)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[CH2:16]([OH:19])[C:17]#[CH:18]>C(NCC)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([C:18]#[C:17][CH2:16][OH:19])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1 |^1:29,48|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

340.1 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C=1C=C(C=C(C1)C(F)(F)F)I)(F)F

|

|

Name

|

|

|

Quantity

|

665 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)NCC

|

Step Two

|

Name

|

|

|

Quantity

|

57.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)O

|

Step Three

|

Name

|

copper (I) iodide

|

|

Quantity

|

1.81 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

|

Name

|

|

|

Quantity

|

3.51 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring, at 25° to 30° C. for 4 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was then maintained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then maintained overnight

|

|

Duration

|

8 (± 8) h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring, at ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed by evaporation under reduced pressure (water-pump)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystalline residue was partitioned between diethyl ether (670 ml) and water (200 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (2×200 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated under reduced pressure (water-pump)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid residue thus obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C=1C=C(C=C(C1)C(F)(F)F)C#CCO)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |